Capillarin

Description

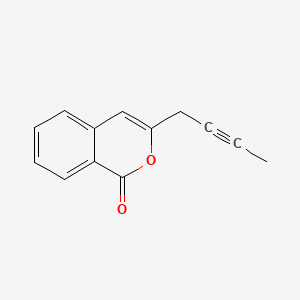

Structure

3D Structure

Properties

CAS No. |

3570-28-3 |

|---|---|

Molecular Formula |

C13H10O2 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-but-2-ynylisochromen-1-one |

InChI |

InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h4-6,8-9H,7H2,1H3 |

InChI Key |

KUJLPCYCQICVRM-UHFFFAOYSA-N |

SMILES |

CC#CCC1=CC2=CC=CC=C2C(=O)O1 |

Canonical SMILES |

CC#CCC1=CC2=CC=CC=C2C(=O)O1 |

Other CAS No. |

3570-28-3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Analysis of Capillarin from Artemisia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Capillarin is a naturally occurring isocoumarin (B1212949) compound that has been isolated from several species of the genus Artemisia, most notably Artemisia capillaris and Artemisia ordosica. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activity of Capillarin, with a focus on its potential as a therapeutic agent. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery of Capillarin

While the exact historical details of the initial discovery of Capillarin are not extensively documented in readily available literature, its presence as a constituent of Artemisia species has been known for decades. The primary source of Capillarin is Artemisia capillaris Thunb., a plant with a long history of use in traditional Chinese medicine for treating liver disorders.[1] Scientific investigation into the chemical constituents of this plant led to the isolation and identification of numerous bioactive compounds, including Capillarin. Further research has also identified Capillarin in other Artemisia species, such as Artemisia ordosica.[2]

Physicochemical Properties and Characterization

Capillarin has a molecular weight of 198.22 g/mol .[1] Its structure has been elucidated through various spectroscopic and analytical techniques.

Table 1: Physicochemical and Spectroscopic Data of Capillarin

| Property | Data | Reference |

| Molecular Formula | C₁₂H₈O₂ | [3] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 3570-28-3 | [3] |

| Appearance | Not specified in reviewed literature | - |

| Solubility | Not specified in reviewed literature | - |

| Infrared (IR) Spectroscopy | Characteristic peaks confirming functional groups | [2] |

| ¹H-NMR Spectroscopy | Signals corresponding to aromatic and acetylenic protons | [2] |

| ¹³C-NMR Spectroscopy | Resonances for all carbon atoms in the isocoumarin structure | [2] |

| Mass Spectrometry (MS) | Molecular ion peak confirming the molecular weight | [2] |

| X-ray Crystallography | Detailed three-dimensional molecular structure | [2] |

Experimental Protocols

Isolation of Capillarin from Artemisia ordosica

A bioassay-guided fractionation approach has been successfully employed to isolate Capillarin from the aerial parts of Artemisia ordosica. The following protocol is based on a published study.[2]

1. Extraction:

- Air-dried and powdered aerial parts of Artemisia ordosica are extracted exhaustively with 80% ethanol (B145695) at room temperature.

- The ethanol extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

- The petroleum ether fraction, which typically shows significant biological activity (e.g., antifungal), is selected for further purification.

3. Chromatographic Purification:

- The petroleum ether fraction is subjected to column chromatography on silica (B1680970) gel.

- The column is eluted with a gradient of petroleum ether and ethyl acetate.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing Capillarin are pooled and further purified by repeated column chromatography or preparative HPLC to yield the pure compound.

Quantitative Analysis of Capillarin by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the quantitative analysis of Capillarin in Artemisia extracts.

Table 2: HPLC Parameters for Quantitative Analysis of Compounds in Artemisia capillaris

| Parameter | Condition | Reference |

| Column | C18 reversed-phase column | [4][5] |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with a pH modifier like formic acid or a buffer) | [4][6] |

| Flow Rate | Typically 1.0 mL/min | [4][5] |

| Detection | UV detection at a wavelength where Capillarin shows maximum absorbance (e.g., 254 nm) | [4][5] |

| Quantification | Based on a calibration curve generated with a pure standard of Capillarin | [4][5] |

dot

Caption: Experimental workflow for the isolation and analysis of Capillarin.

Biological Activity and Signaling Pathways

While research on the specific signaling pathways of Capillarin is ongoing, studies on related compounds from Artemisia capillaris, such as Capillarisin, provide valuable insights into its potential mechanisms of action, particularly its anti-inflammatory effects.

Anti-inflammatory Activity

Capillarisin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7][8] It is plausible that Capillarin shares similar mechanisms.

-

Inhibition of NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Capillarisin has been found to suppress the activation of NF-κB in response to inflammatory stimuli.[8][9] This inhibition likely occurs through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting NF-κB activation, Capillarisin can reduce the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.

-

Modulation of MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Capillarisin has been observed to inhibit the phosphorylation of key MAPK proteins, such as p38 and JNK, in response to inflammatory signals.[8] By modulating the MAPK pathway, Capillarisin can further attenuate the inflammatory response.

dot

References

- 1. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Capillarin | 3570-28-3 [chemicalbook.com]

- 4. High-performance liquid chromatographic analysis for quantitation of marker compounds of Artemisia capillaris Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quality Evaluation of Artemisia capillaris Thunb. Based on Qualitative Analysis of the HPLC Fingerprint and UFLC-Q-TOF-MS/MS Combined with Quantitative Analysis of Multicomponents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Capillarisin augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Capillarisin Suppresses Lipopolysaccharide-Induced Inflammatory Mediators in BV2 Microglial Cells by Suppressing TLR4-Mediated NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Capillarin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillarin, a naturally occurring isocoumarin (B1212949), has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of capillarin, with a focus on its potential as a therapeutic agent. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Capillarin is chemically known as 3-(2-butynyl)-1H-2-benzopyran-1-one. It is a member of the isocoumarin class of organic compounds.[1]

Table 1: Chemical Identifiers of Capillarin

| Identifier | Value | Reference |

| IUPAC Name | 3-but-2-ynylisochromen-1-one | [1] |

| Molecular Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 3570-28-3 | [1] |

| ChEBI ID | CHEBI:80801 | [1] |

Physicochemical Properties

The known physicochemical properties of capillarin are summarized in the table below. It is important to note that some of these properties are predicted and may vary in experimental settings.

Table 2: Physicochemical Properties of Capillarin

| Property | Value | Reference |

| Melting Point | 124 °C | |

| Boiling Point (Predicted) | 336.3 ± 42.0 °C | |

| Density (Predicted) | 1.173 ± 0.06 g/cm³ | |

| Solubility | Data not readily available in cited sources. General solubility for isocoumarins suggests solubility in organic solvents. | |

| Stability | Data on stability under various conditions (e.g., pH, temperature, light) is not readily available in the cited sources. |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and purification of capillarin are not extensively documented in readily available literature. However, based on existing information for related compounds and general laboratory practices, the following methodologies can be inferred.

Isolation of Capillarin

Capillarin has been isolated from Artemisia Ordosica Kraschen.[2] A general workflow for the isolation of natural products from plant material is outlined below.

Figure 1. General workflow for the isolation of capillarin from a plant source.

A detailed protocol would involve:

-

Extraction: Maceration or Soxhlet extraction of the dried and powdered plant material with a suitable solvent like methanol.[3]

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane (B92381) and methanol/water) to separate compounds based on polarity.[3]

-

Chromatography: The resulting fractions are further separated using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents.[4]

-

Purification: Final purification of capillarin is typically achieved using preparative high-performance liquid chromatography (prep-HPLC).[5]

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]

Synthesis of Capillarin

The chemical synthesis of 3-(2-butynyl)-1H-2-benzopyran-1-one (capillarin) is not described in detail in the available literature. However, a general approach for the synthesis of isocoumarins can be adapted. One common method involves the condensation of a homophthalic acid derivative with an appropriate electrophile. For capillarin, this would likely involve a reaction with a butynyl derivative. A plausible, though not explicitly documented, synthetic route is proposed below.

Figure 2. A proposed general synthetic pathway for capillarin.

A detailed protocol would require significant methods development, including the selection of appropriate starting materials, catalysts, and reaction conditions.

Purification of Capillarin

The purification of capillarin, whether from a natural source or a synthetic reaction mixture, would typically employ chromatographic techniques.

Table 3: Potential Purification Methods for Capillarin

| Technique | Description |

| Column Chromatography | A common initial purification step using a stationary phase like silica gel and a mobile phase of organic solvents to separate compounds based on polarity.[4] |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | A high-resolution technique used for the final purification of the compound to a high degree of purity. This method allows for the collection of fractions containing the desired compound.[5] |

| Recrystallization | If a suitable solvent system can be found, recrystallization can be an effective final purification step to obtain highly pure crystalline capillarin. |

Biological and Pharmacological Properties

The biological activities of capillarin have not been extensively studied as an isolated compound. Much of the available information pertains to the activities of extracts from plants known to contain capillarin, such as Artemisia species. These extracts have demonstrated a range of biological effects, including antifungal and antibacterial properties.

Antimicrobial Activity

Extracts from Artemisia dracunculus, which contains capillarin, have shown in vitro antifungal activity.[6] The antifungal activities of isolated capillarin against several pathogenic fungi have been reported, indicating its potential as an antimicrobial agent.[2]

Anticancer Activity

While direct studies on the anticancer activity of capillarin are limited, other isocoumarins have been shown to possess cytotoxic effects against various cancer cell lines. This suggests that capillarin may also exhibit anticancer properties. Further research is needed to evaluate the specific cytotoxic and antiproliferative effects of purified capillarin on different cancer cell lines and to determine its IC₅₀ values.

Anti-inflammatory Activity

The anti-inflammatory properties of capillarin have not been specifically detailed in the available literature. However, many natural products, including compounds from Artemisia species, are known to possess anti-inflammatory effects. It is hypothesized that capillarin may exert anti-inflammatory activity through the modulation of key inflammatory signaling pathways.

Potential Signaling Pathways

Direct evidence for the specific signaling pathways modulated by capillarin is currently lacking in the scientific literature. However, based on the known mechanisms of action for other natural products with similar reported activities (anti-inflammatory, anticancer), it is plausible that capillarin could interact with major signaling cascades such as the NF-κB and MAPK pathways. These pathways are central to the regulation of inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory effects of many natural compounds.

Figure 3. Hypothesized interaction of capillarin with the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in many diseases, including cancer.

Figure 4. Hypothesized interaction of capillarin with the MAPK/ERK signaling pathway.

It is crucial to emphasize that the interactions of capillarin with the NF-κB and MAPK pathways are currently hypothetical and require experimental validation.

Conclusion and Future Directions

Capillarin is a natural isocoumarin with a defined chemical structure and some known physicochemical properties. While preliminary studies on plant extracts containing capillarin suggest potential antimicrobial, anticancer, and anti-inflammatory activities, there is a significant lack of research on the isolated compound. To fully elucidate the therapeutic potential of capillarin, future research should focus on:

-

Detailed Pharmacological Studies: In-depth in vitro and in vivo studies are required to determine the specific biological activities of purified capillarin, including the determination of IC₅₀ values against various cancer cell lines and its efficacy in animal models of inflammation and infection.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms and signaling pathways through which capillarin exerts its biological effects is essential.

-

Development of Standardized Protocols: The development and publication of detailed and reproducible protocols for the isolation, synthesis, and purification of capillarin are necessary to facilitate further research.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of capillarin are crucial for its development as a potential drug candidate.

This technical guide provides a summary of the current knowledge on capillarin. It is evident that while the compound shows promise, extensive further research is required to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. doc-developpement-durable.org [doc-developpement-durable.org]

- 4. warwick.ac.uk [warwick.ac.uk]

- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 6. asianpubs.org [asianpubs.org]

Unraveling the Synthetic Blueprint: A Technical Guide to the Elucidation of the Capillarin Biosynthesis Pathway

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of capillarin, a significant isocoumarin (B1212949) found in Artemisia capillaris. While the complete enzymatic sequence leading to capillarin has not been fully elucidated, this document synthesizes current knowledge on phenylpropanoid and polyketide biosynthesis to present a robust putative pathway. This guide is designed to serve as a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug discovery, offering detailed experimental protocols and representative data to catalyze further investigation into this and similar biosynthetic pathways.

Introduction

Capillarin is a naturally occurring isocoumarin from the plant Artemia capillaris, a member of the Asteraceae family. Isocoumarins are a class of phenolic compounds recognized for their diverse biological activities. The biosynthesis of such specialized metabolites is a complex process, often involving the convergence of multiple primary metabolic routes. The elucidation of these pathways is critical for understanding the chemical ecology of the producing organisms and for enabling the biotechnological production of these valuable compounds.

The proposed biosynthesis of capillarin is believed to originate from the well-established phenylpropanoid pathway, which furnishes the core phenylpropane unit. This precursor is then thought to be elaborated through a polyketide synthase (PKS) mechanism, followed by a series of tailoring enzymatic reactions to yield the final capillarin structure. This guide will detail a putative pathway based on these established biochemical principles and provide the methodological framework required to experimentally validate and characterize each step.

A Putative Pathway for Capillarin Biosynthesis

The biosynthesis of capillarin is hypothesized to commence with the amino acid L-phenylalanine, the primary precursor for the vast array of phenylpropanoid compounds in plants. The pathway can be conceptually divided into three main stages:

-

Formation of the Phenylpropanoid Starter Unit: The conversion of L-phenylalanine to p-coumaroyl-CoA through the general phenylpropanoid pathway.

-

Polyketide Chain Extension and Cyclization: The extension of p-coumaroyl-CoA with acetate (B1210297) units derived from malonyl-CoA, catalyzed by a polyketide synthase (PKS), leading to the formation of the isocoumarin scaffold.

-

Tailoring Reactions: Post-PKS modifications, including hydroxylation and O-methylation, to produce the final capillarin molecule.

The key enzymatic steps are outlined below:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]

-

Polyketide Synthase (PKS): A type III PKS is proposed to catalyze the iterative condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by intramolecular cyclization to form a dihydromellein intermediate.

-

Dehydrogenase: Oxidation of the dihydromellein intermediate to form mellein (B22732).

-

Hydroxylase: Introduction of a hydroxyl group at the C-8 position of the mellein core.

-

O-Methyltransferase (OMT): Catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups on the isocoumarin ring to yield capillarin.

Experimental Protocols for Pathway Elucidation

The validation of the proposed capillarin biosynthesis pathway requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into the final product.[2][3]

Objective: To confirm the incorporation of L-phenylalanine and acetate units into the capillarin molecule.

Protocol:

-

Precursor Administration:

-

Prepare sterile cultures of Artemisia capillaris (e.g., cell suspension cultures or sterile plantlets).

-

Feed the cultures with stable isotope-labeled precursors. A common strategy is to use [U-¹³C₉]-L-phenylalanine to label the phenylpropanoid-derived portion and [1,2-¹³C₂]-acetate to label the polyketide-derived portion.

-

Include a control group fed with unlabeled precursors.

-

-

Incubation and Harvesting:

-

Incubate the cultures for a defined period (e.g., 24-72 hours) to allow for the uptake and metabolism of the labeled precursors.

-

Harvest the plant material, flash-freeze in liquid nitrogen, and lyophilize.

-

-

Extraction and Purification of Capillarin:

-

Perform a solvent extraction (e.g., with methanol (B129727) or ethyl acetate) of the dried plant material.

-

Purify capillarin from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

-

-

Analysis:

-

Analyze the purified capillarin by Mass Spectrometry (MS) to determine the mass shift due to the incorporation of ¹³C isotopes.

-

Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C-NMR) to determine the precise location of the incorporated ¹³C atoms in the capillarin structure.

-

Enzyme Assays

Characterizing the activity of the putative enzymes is crucial for pathway validation.

a) Phenylalanine Ammonia-Lyase (PAL) Activity Assay [4][5][6][7]

Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance at this wavelength is proportional to PAL activity.

Protocol:

-

Protein Extraction:

-

Homogenize fresh or frozen A. capillaris tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Assay Mixture:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

-

-

Measurement:

-

Pre-warm the assay mixture to 37°C.

-

Initiate the reaction by adding a known amount of the crude enzyme extract.

-

Monitor the increase in absorbance at 290 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the specific activity (e.g., in pkat/mg protein) using the molar extinction coefficient of trans-cinnamic acid.

-

b) 4-Coumarate:CoA Ligase (4CL) Activity Assay [1][8][9][10][11]

Principle: 4CL catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid, ATP, and CoA. The product, p-coumaroyl-CoA, absorbs strongly at 333 nm.

Protocol:

-

Protein Extraction:

-

Follow the same procedure as for the PAL assay, using an appropriate extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 10% glycerol (B35011) and 10 mM DTT).

-

-

Assay Mixture:

-

Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP, 0.2 mM p-coumaric acid, and the enzyme extract.

-

-

Measurement:

-

Equilibrate the mixture at 30°C.

-

Start the reaction by adding 0.2 mM Coenzyme A.

-

Monitor the increase in absorbance at 333 nm over time.

-

Calculate the specific activity using the molar extinction coefficient of p-coumaroyl-CoA.

-

Gene Identification and Functional Characterization

Identifying the genes encoding the biosynthetic enzymes is the ultimate step in pathway elucidation.

Protocol:

-

Transcriptome Analysis (RNA-Seq):

-

Extract total RNA from A. capillaris tissues that are actively producing capillarin.

-

Perform high-throughput RNA sequencing (RNA-Seq).

-

Assemble the transcriptome and identify candidate genes for PAL, C4H, 4CL, PKS, and OMTs based on sequence homology to known biosynthetic genes.

-

-

Gene Cloning and Heterologous Expression:

-

In Vitro Functional Characterization:

-

Purify the heterologously expressed enzymes.

-

Perform enzyme assays as described above using the purified recombinant proteins to confirm their catalytic activity and determine their substrate specificity and kinetic parameters.

-

Quantitative Data

While specific kinetic data for the enzymes in the capillarin pathway are not yet available, the following tables present representative quantitative data for homologous enzymes from the phenylpropanoid and polyketide biosynthetic pathways in other plant species. This information provides a valuable reference for what to expect in future characterization studies of the capillarin pathway enzymes.

Table 1: Representative Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Plant Source | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |

| Petroselinum crispum | L-Phenylalanine | 32 | 1.5 | (Hahlbrock & Ragg, 1975) |

| Arabidopsis thaliana (PAL1) | L-Phenylalanine | 270 | 23.8 | (Cochrane et al., 2004) |

| Populus trichocarpa | L-Phenylalanine | 62 | 12.5 | (Cass et al., 2015) |

Table 2: Representative Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL)

| Plant Source | Substrate | K_m (µM) | Relative Activity (%) | Reference |

| Populus tremuloides (4CL1) | p-Coumaric acid | 19 | 100 | (Hu et al., 1998) |

| Caffeic acid | 28 | 85 | (Hu et al., 1998) | |

| Ferulic acid | 45 | 70 | (Hu et al., 1998) | |

| Arabidopsis thaliana (4CL1) | p-Coumaric acid | 10 | 100 | (Ehlting et al., 1999) |

| Caffeic acid | 13 | 54 | (Ehlting et al., 1999) | |

| Ferulic acid | 22 | 67 | (Ehlting et al., 1999) |

Table 3: Representative Kinetic Parameters of O-Methyltransferases (OMTs)

| Plant Source | Substrate | K_m (µM) | V_max (pkat/mg) | Reference |

| Medicago sativa (COMT) | Caffeic acid | 50 | 11.8 | (Gowri et al., 1991) |

| 5-Hydroxyferulic acid | 15 | 10.5 | (Gowri et al., 1991) | |

| Arabidopsis thaliana (OMT1) | Caffeoyl-CoA | 2.5 | 1.6 | (Do et al., 2007) |

Conclusion

The elucidation of the capillarin biosynthesis pathway represents a significant endeavor in the field of natural product research. This technical guide has outlined a scientifically grounded, putative pathway that integrates knowledge from the well-characterized phenylpropanoid and polyketide biosynthetic routes. The detailed experimental protocols and representative quantitative data provided herein are intended to serve as a comprehensive resource for researchers aiming to experimentally validate this pathway. The successful elucidation of the complete enzymatic machinery for capillarin biosynthesis will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable isocoumarins through metabolic engineering and synthetic biology approaches.

References

- 1. benchchem.com [benchchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Elabscience® [elabscience.com]

- 7. CheKine™ Micro Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 8. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ebiostore.com [ebiostore.com]

- 10. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 11. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. mdpi.com [mdpi.com]

In Vitro Antioxidant Activity of Capillarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capillarin, a key bioactive compound isolated from Artemisia capillaris, is of increasing interest for its potential therapeutic properties. While the plant extract has demonstrated significant antioxidant effects, a comprehensive evaluation of the in vitro antioxidant activity of isolated Capillarin is not yet extensively documented in publicly available literature. This technical guide provides a summary of the known antioxidant activities of Artemisia capillaris extracts, detailed experimental protocols for key in vitro antioxidant assays, and a discussion of relevant signaling pathways. This document is intended to serve as a foundational resource for researchers designing studies to elucidate the specific antioxidant capacity of Capillarin.

Introduction: The Antioxidant Potential of Artemisia capillaris and its Constituents

Artemisia capillaris has a long history of use in traditional medicine, particularly in Asian countries, for treating a variety of ailments, including liver disorders. Its therapeutic effects are attributed to a rich composition of bioactive compounds, including flavonoids, phenolic acids, coumarins, and chromones such as Capillarin. Many of these compounds have been reported to possess various biological functions, including antioxidant, anti-inflammatory, and cytoprotective effects.

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between ROS production and the body's antioxidant defense system leads to oxidative stress, which is implicated in the pathogenesis of numerous diseases. Antioxidants can neutralize these harmful free radicals, making them a critical area of research for disease prevention and treatment.

While specific quantitative data on the in vitro antioxidant activity of pure Capillarin is limited, studies on extracts of Artemisia capillaris have shown potent antioxidant capabilities. These extracts contain a mixture of compounds, and their activity likely results from synergistic interactions. Key antioxidant compounds identified in Artemisia capillaris include chlorogenic acid, 3,5-dicaffeoylquinic acid, and scoparone. Further research is required to determine the specific contribution of Capillarin to the overall antioxidant profile of the plant.

Quantitative Data on the Antioxidant Activity of Artemisia capillaris Extracts

The following table summarizes the available quantitative data on the antioxidant activity of various fractions of Artemisia capillaris extracts. It is important to note that these values represent the activity of the entire extract fraction and not of isolated Capillarin.

| Assay Type | Extract/Fraction | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Ethyl Acetate (B1210297) Fraction | 4.76 | [1] |

| Superoxide Radical Scavenging | Ethyl Acetate Fraction | 31.54 | [1] |

| Hydroxyl Radical Scavenging | Ethyl Acetate Fraction | 69.34 | [1] |

| Nitric Oxide Radical Scavenging | Ethyl Acetate Fraction | 74.63 | [1] |

IC50 (half-maximal inhibitory concentration) is the concentration of the extract required to scavenge 50% of the free radicals.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed, generalized protocols for three common in vitro antioxidant assays that can be employed to evaluate the antioxidant activity of Capillarin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in a dark bottle at 4°C.

-

Test Compound (Capillarin) Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of Capillarin in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant such as ascorbic acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the various concentrations of the test compound, positive control, or solvent (for the blank) to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH working solution to all wells.

-

Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.

Methodology:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.

-

Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound and Positive Control: Prepare stock solutions and serial dilutions as described for the DPPH assay.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the various concentrations of the test compound, positive control, or solvent to the wells.

-

Add 190 µL of the diluted ABTS•+ solution to all wells.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Methodology:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up the volume to 1 L with water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

-

Test Compound and Standard: Prepare stock solutions and serial dilutions of the test compound. For the standard curve, prepare a series of concentrations of ferrous sulfate (B86663) (FeSO₄·7H₂O).

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the test compound, standard, or blank (solvent) to the wells.

-

Add 190 µL of the pre-warmed FRAP reagent to all wells.

-

Incubate the plate at 37°C for 4-30 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Construct a standard curve using the absorbance values of the ferrous sulfate standards.

-

The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant activity of a test compound like Capillarin.

Caption: General workflow for in vitro antioxidant assays.

Potentially Relevant Signaling Pathway: Nrf2/ARE Pathway

While the direct effects of Capillarin on cellular signaling pathways are not yet well-defined, the Nrf2/ARE pathway is a primary regulator of the endogenous antioxidant response and is a common target for bioactive plant compounds. The related compound, Capillarisin, has been shown to activate this pathway. Therefore, investigating the effect of Capillarin on the Nrf2/ARE pathway would be a logical next step in understanding its potential antioxidant mechanism of action.

Caption: Hypothesized activation of the Nrf2/ARE pathway.

Conclusion and Future Directions

While the antioxidant potential of Artemisia capillaris extracts is evident, there is a clear need for further research to specifically quantify the in vitro antioxidant activity of its constituent compound, Capillarin. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.

Future studies should focus on:

-

Determining the IC50 values of isolated Capillarin in a variety of antioxidant assays, including DPPH, ABTS, and FRAP.

-

Investigating the cellular antioxidant effects of Capillarin in cell-based models.

-

Elucidating the molecular mechanisms underlying Capillarin's antioxidant activity, with a particular focus on its potential to modulate key signaling pathways such as the Nrf2/ARE pathway.

A thorough understanding of the antioxidant properties of Capillarin will be crucial for its potential development as a therapeutic agent for oxidative stress-related diseases.

References

Capillarin's Anti-Inflammatory Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capillarin, a key bioactive compound isolated from Artemisia capillaris, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying Capillarin's anti-inflammatory effects, focusing on its modulation of critical signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the involved signaling cascades and experimental workflows using Graphviz diagrams. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Core Anti-Inflammatory Mechanisms of Capillarin

Capillarin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Capillarin has been shown to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a significant reduction in the expression of downstream inflammatory targets.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Capillarin has been observed to inhibit the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in LPS-stimulated macrophages.[1] By attenuating the activation of these key kinases, Capillarin effectively dampens the downstream inflammatory cascade.

Quantitative Data on Capillarin's Anti-Inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of Capillarin on various inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators by Capillarin

| Inflammatory Mediator | Cell Type | Stimulant | Capillarisin Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 25 µM | Significant suppression | [2] |

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 50 µM | ~50% | [3] |

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 100 µM | ~80% | [3] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (1 µg/mL) | 50 µM | PGE2 level decreased from 688.84 to 354.87 pg/mL | [3] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (1 µg/mL) | 100 µM | PGE2 level decreased to 108.12 pg/mL | [3] |

| TNF-α | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent decrease | [1] | |

| IL-6 | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent decrease | [1] | |

| IL-1β | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent decrease | [1] |

Table 2: Inhibition of Pro-inflammatory Enzymes by Capillarin

| Enzyme | Assay | Cell Type | Stimulant | Capillarisin Concentration | Effect | Reference |

| iNOS | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent | Attenuation of protein expression | [1] |

| iNOS | RT-PCR | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent | Reduction of mRNA expression | [1] |

| COX-2 | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent | Attenuation of protein expression | [1] |

| COX-2 | RT-PCR | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent | Reduction of mRNA expression | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Capillarin's anti-inflammatory effects.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the effect of Capillarin on the production of pro-inflammatory mediators in vitro.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Capillarin

-

96-well cell culture plates

-

Griess Reagent System (for NO measurement)

-

ELISA kits for TNF-α, IL-6, IL-1β, and PGE2

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Capillarin (e.g., 10, 25, 50, 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

-

Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

-

Cytokine and PGE2 Measurement (ELISA):

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To determine the effect of Capillarin on the activation of NF-κB and MAPK signaling proteins.

Materials:

-

RAW 264.7 cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with Capillarin and/or LPS as described in the in vitro assay. Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin) and the total protein as appropriate.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory effect of Capillarin in an acute inflammation model.

Materials:

-

Male ICR mice (or other suitable strain)

-

Capillarin

-

Carrageenan (1% w/v in saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Pletysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

-

Drug Administration: Administer Capillarin (e.g., 20 and 80 mg/kg, intraperitoneally or orally) or vehicle to the mice one hour before carrageenan injection.[9][10][11][12]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.[9][10][11][12]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.[9]

-

Calculation of Edema and Inhibition:

-

Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the paw volume at each time point.

-

Calculate the percentage of inhibition of edema by the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Capillarin inhibits the NF-κB signaling pathway.

Caption: Capillarin modulates the MAPK signaling cascade.

Caption: Workflow for in vitro anti-inflammatory assays.

References

- 1. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. raybiotech.com [raybiotech.com]

- 5. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]

- 6. elkbiotech.com [elkbiotech.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. inotiv.com [inotiv.com]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. creative-bioarray.com [creative-bioarray.com]

Capillarin in Cancer Research: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Promising Natural Compound for Oncological Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capillarin, a natural compound isolated from plants of the Artemisia genus, has emerged as a molecule of interest in oncology research. Preclinical studies have demonstrated its potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. This technical guide provides a comprehensive overview of the current state of Capillarin research, focusing on its mechanism of action, preclinical data, and relevant experimental protocols to support further investigation and drug development efforts.

Introduction

Capillarin is a polyacetylene derivative found in several species of the Artemisia plant, notably Artemisia capillaris. Traditionally, extracts from this plant have been used in herbal medicine for their anti-inflammatory and hepatoprotective properties.[1][2] Modern scientific investigation has shifted focus towards the anticancer potential of its isolated bioactive constituents, including Capillarin. This guide will delve into the technical details of Capillarin's effects on cancer cells, providing a foundation for researchers to explore its therapeutic applications.

Mechanism of Action

Capillarin exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells through cell cycle arrest. These effects are mediated by its interaction with key cellular signaling pathways.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Capillarin has been shown to trigger this process in various cancer cell lines. The primary mechanism involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress and apoptosis.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, Capillarin can inhibit the uncontrolled proliferation of cancer cells by causing them to arrest at specific phases of the cell cycle. This prevents the cells from dividing and growing.

Modulation of Key Signaling Pathways

Capillarin's anticancer activities are linked to its ability to modulate several critical signaling pathways that are often dysregulated in cancer:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. In hepatocellular carcinoma (HCC) cells, extracts of Artemisia capillaris containing Capillarin have been shown to inhibit the PI3K/AKT pathway.[2]

-

IL-6/STAT3 Pathway: This pathway is involved in inflammation and tumor progression. Extracts of Artemisia capillaris have been found to suppress this pathway in HCC cells.[3]

-

JNK Pathway: As mentioned, activation of the JNK pathway is a key mechanism for Capillarin-induced apoptosis, particularly observed in leukemia cells.[1]

Preclinical Data

While specific quantitative data for isolated Capillarin is still emerging in the public domain, studies on related compounds and extracts from Artemisia capillaris provide valuable insights into its potential efficacy. The following table summarizes available data on the anti-proliferative activity of compounds from Artemisia species.

| Compound/Extract | Cancer Cell Line | Assay | Endpoint | IC50/EC50 Value | Reference |

| Capillarisin | DU145 (Prostate) | WST-1 | 48 hours | ~150 µM | |

| Capillarisin | DU145 (Prostate) | WST-1 | 72 hours | ~100 µM | |

| Capillarisin | LNCaP (Prostate) | WST-1 | 48 hours | 82.75 µM | |

| Capillarisin | LNCaP (Prostate) | WST-1 | 72 hours | 52.81 µM |

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the anticancer effects of compounds like Capillarin.

Extraction and Isolation of Capillarin from Artemisia Species

A general protocol for the extraction of compounds from Artemisia capillaris involves the following steps:

-

Plant Material Preparation: Dried and powdered aerial parts of Artemisia capillaris are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: Capillarin is isolated from the active fraction (typically the less polar fractions) using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated Capillarin is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Capillarin (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action of a compound.

-

Cell Lysis: Cancer cells are treated with Capillarin for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

Xenograft models in immunocompromised mice are used to evaluate the in vivo antitumor efficacy of a compound.

-

Cell Preparation: Cancer cells are cultured, harvested, and resuspended in a suitable medium (e.g., PBS or Matrigel) at a specific concentration.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used for the study.

-

Tumor Implantation: The cancer cell suspension is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: The tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. Capillarin is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy and Toxicity Assessment: Tumor growth, body weight, and any signs of toxicity are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to Capillarin research.

Figure 1. Simplified diagram of Capillarin's inhibitory effect on the PI3K/AKT signaling pathway.

Figure 2. Proposed mechanism of Capillarin-induced apoptosis through the ROS-JNK signaling axis.

References

- 1. mdpi.com [mdpi.com]

- 2. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of antitumor activity of Artemisia capillaris extract against hepatocellular carcinoma through the inhibition of IL-6/STAT3 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Isolation of Capillarin from Artemisia ordosica: A Technical Guide

This technical guide provides a comprehensive overview of the initial isolation and characterization of Capillarin, a key bioactive compound found in Artemisia ordosica. The methodologies outlined below are synthesized from published research and are intended for researchers, scientists, and professionals in drug development. This document details the experimental protocols, presents quantitative data, and visualizes the workflow for the isolation and identification of Capillarin.

Introduction

Artemisia ordosica Krasch., a plant from the Asteraceae family, is a traditional medicinal herb with a rich chemical profile. Among its various constituents, Capillarin has been identified as a significant bioactive compound. This guide focuses on the foundational methods used to extract, isolate, and identify Capillarin from the aerial parts of Artemisia ordosica.

Quantitative Data Summary

The following table summarizes the quantitative data related to the analysis of Capillarin in Artemisia ordosica using High-Performance Liquid Chromatography (HPLC).

| Parameter | Value | Reference |

| Linearity (r) | > 0.9993 | [1] |

| Average Recovery | 96.30% | [1] |

| RSD of Recovery | 1.96% | [1] |

| Limit of Detection (LOD) | 2.0–6.0 µg/mL | [1] |

| Limit of Quantitation (LOQ) | 5.0–20 µg/mL | [1] |

| Precision (RSD) | < 2.36% | [1] |

| Repeatability (RSD) | < 2.36% | [1] |

| Stability (RSD) | < 2.36% | [1] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and identification of Capillarin from Artemisia ordosica.

Plant Material and Extraction

A bioassay-guided isolation approach has been successfully used to obtain Capillarin.[2][3]

-

Plant Material: Dried and ground aerial parts of Artemisia ordosica (10 kg) are used as the starting material.[2]

-

Extraction Solvent: 80% ethanol (B145695) (EtOH) is used for the extraction.[2]

-

Extraction Procedure: The plant material is extracted with 80% EtOH (3 x 20 L) for 24 hours at room temperature for each extraction cycle.[2] The resulting extract is then filtered and concentrated under reduced pressure to yield a viscous residue (1.2 kg).[2]

-

Solvent Partitioning: The residue is dispersed in water and sequentially extracted with petroleum ether (PE), chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butyl alcohol (n-BuOH).[2] The bioactive compounds, including Capillarin, are found in the petroleum ether fraction.[2][3]

Isolation of Capillarin

Further purification of the bioactive fraction is required to isolate Capillarin. While the initial search results confirm the isolation of Capillarin, they do not provide a detailed, step-by-step column chromatography protocol specifically for its initial isolation. However, preparative HPLC methods have been established for the separation of compounds from Artemisia species.[4]

Structural Identification and Characterization

The identification of the isolated Capillarin is confirmed through various spectroscopic methods.

-

Spectroscopic Analysis: The structure of Capillarin is elucidated and confirmed using Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, COSY, HMQC, HMBC, and EIMS.[5]

-

Crystal Structure Determination: The crystal structure of Capillarin has been determined by single-crystal X-ray diffraction analysis.[5] The crystallographic data are as follows:

-

Crystal System: Triclinic

-

Space Group: P1

-

Cell Dimensions: a = 7.226(6) Å, b = 7.297(6) Å, c = 11.042(8) Å, α = 74.695(12)°, β = 78.479(12)°, γ = 62.063(10)°

-

Cell Volume: 494.2(6) ų

-

Z value: 2

-

Calculated Density: 1.332 g/cm³

-

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for the isolation and analysis of Capillarin from Artemisia ordosica.

Caption: Bioassay-guided isolation workflow for Capillarin from Artemisia ordosica.

Caption: Workflow for the structural characterization and identification of Capillarin.

References

- 1. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacological Properties of Capillarin: A Technical Guide

Disclaimer: The scientific literature presents a notable ambiguity between the terms "Capillarin" and "Capillarisin." While both are bioactive compounds often associated with Artemisia capillaris, the majority of in-depth pharmacological studies detailing mechanisms of action, particularly concerning signaling pathways, have been conducted on Capillarisin (B150004) . This guide will first delineate the distinction between these two molecules and then present the available pharmacological data for each, with a comprehensive focus on the more extensively researched Capillarisin.

Distinguishing Capillarin from Capillarisin

Capillarin and Capillarisin are distinct chemical entities, although both are found in Artemisia capillaris. It is crucial for researchers and drug development professionals to differentiate between them to ensure the accurate interpretation of pharmacological data.

-

Capillarin: A polyacetylene compound.

-

Capillarisin: A chromone (B188151) derivative.[1]

The significant body of research investigating anti-inflammatory and anticancer effects through the modulation of NF-κB and MAPK signaling pathways is attributed to Capillarisin.

Pharmacological Properties of Capillarisin

Capillarisin has demonstrated a range of pharmacological activities, positioning it as a compound of interest for further investigation in drug discovery. Its primary reported effects are anti-inflammatory, antioxidant, and anticancer.

Anti-inflammatory and Antioxidant Effects

Capillarisin exerts potent anti-inflammatory and antioxidant effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Mechanism of Action:

Capillarisin has been shown to suppress the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This suppression is achieved by inhibiting the Toll-like receptor 4 (TLR4)-mediated activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] Furthermore, Capillarisin activates the nuclear factor E2-related factor-2 (Nrf2)/antioxidant response element (ARE) pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[3] This dual action of inhibiting pro-inflammatory signaling and enhancing antioxidant defenses contributes to its overall therapeutic potential in inflammation-related conditions.[3]

Quantitative Data on Anti-inflammatory Effects:

| Cell Line | Stimulant | Mediator Inhibited | Method | Key Findings |

| BV2 Microglia | LPS | TNF-α, IL-6, IL-1β, NO, PGE2 | Western Blot, Griess Assay, ELISA | Capillarisin suppressed the production of these mediators in a dose-dependent manner.[2] |

| BV2 Microglia | LPS | TLR4, NF-κB, MAPKs | Western Blot | Capillarisin inhibited the expression and activation of these signaling molecules.[2] |

| SH-SY5Y & BV2 | - | Nrf2, HO-1 | Western Blot, ARE-luciferase reporter assay | Capillarisin induced Nrf2 activation and HO-1 upregulation.[3] |

Experimental Protocols:

-

Cell Culture and Treatment: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of Capillarisin for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.

-

Nitric Oxide (NO) Assay: NO production is measured in the culture supernatant using the Griess reagent.

-

ELISA for Cytokines and PGE2: The concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the culture medium are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the blots are probed with primary antibodies against TLR4, phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK1/2, and JNK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Nrf2/ARE Luciferase Reporter Assay: Cells are co-transfected with an ARE-luciferase reporter plasmid and a β-galactosidase expression vector. After treatment with Capillarisin, luciferase activity is measured and normalized to β-galactosidase activity.

Signaling Pathway Diagrams:

Anticancer Effects

Capillarisin has also been investigated for its potential as an anticancer agent, demonstrating the ability to inhibit tumor cell invasion and proliferation.

Mechanism of Action:

In human breast carcinoma cells (MCF-7), Capillarisin has been shown to suppress phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced expression of matrix metalloproteinase-9 (MMP-9).[4] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. The inhibitory effect of Capillarisin on MMP-9 expression is mediated through the suppression of NF-κB-dependent transcriptional activity via the p38 MAPK and JNK signaling pathways.[4]

Quantitative Data on Anticancer Effects:

| Cell Line | Treatment | Target Inhibited | Method | Key Findings |

| MCF-7 | PMA | MMP-9 Expression | Western Blot, Zymography | Capillarisin significantly and selectively suppressed PMA-induced MMP-9 expression.[4] |

| MCF-7 | PMA | Cell Invasion | Matrigel Invasion Assay | Capillarisin reduced PMA-induced invasion of MCF-7 cells.[4] |

| MCF-7 | PMA | NF-κB Activity | Luciferase Reporter Assay, EMSA | Capillarisin inhibited PMA-induced NF-κB transcriptional activity.[4] |

Experimental Protocols:

-

Cell Culture and Treatment: MCF-7 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with Capillarisin for 1 hour before stimulation with PMA.

-

Gelatin Zymography: The enzymatic activity of MMP-9 in the conditioned media is determined by gelatin zymography.

-

Matrigel Invasion Assay: The invasive potential of MCF-7 cells is assessed using Matrigel-coated transwell inserts. Cells that invade through the Matrigel are stained and counted.

-

NF-κB Luciferase Reporter Assay: Cells are transfected with an NF-κB-luciferase reporter construct. Following treatment, luciferase activity is measured to determine NF-κB transcriptional activity.

-

Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are prepared, and EMSA is performed using a biotin-labeled NF-κB consensus oligonucleotide probe to assess NF-κB DNA binding activity.

Signaling Pathway Diagram:

Pharmacological Properties of Capillarin

As previously stated, there is a significant lack of detailed pharmacological data specifically for the compound Capillarin . Most studies on Artemisia capillaris extracts that mention "capillarin" often do so in the context of a mixture of compounds, and the specific contribution of Capillarin to the observed effects is not delineated.

One study investigated the effects of a related polyacetylene, Capillin , on human tumor cell lines. This study found that Capillin inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner in HT29 and A549 cancer cell lines.[5] However, it is important to reiterate that Capillin is a distinct molecule from Capillarin.

Other Pharmacological Activities

While detailed mechanistic studies are lacking for Capillarin, various extracts of plants containing this and related compounds have been investigated for other bioactivities.

-

Hepatoprotective Effects: Extracts from plants containing these compounds are traditionally used for liver ailments, and some studies have shown hepatoprotective effects in animal models of liver injury.

-

Neuroprotective Effects: There is emerging interest in the neuroprotective potential of natural compounds, and some studies suggest that extracts from Artemisia species may offer protection in models of neurological disorders.

-

Antimicrobial Activity: Various plant extracts containing a mixture of bioactive compounds have demonstrated antimicrobial activity against a range of bacteria and fungi. The specific contribution of Capillarin to these effects is not well-defined.

Pharmacokinetics and Toxicity

Conclusion and Future Directions

The available scientific evidence strongly indicates that Capillarisin is a promising bioactive compound with well-documented anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms of action, involving the inhibition of the TLR4/NF-κB/MAPK axis and activation of the Nrf2/ARE pathway, are well-characterized, making it a strong candidate for further preclinical and clinical development.

In contrast, the pharmacological profile of Capillarin remains largely unexplored. The prevalent ambiguity in nomenclature within the existing literature necessitates a more rigorous and specific investigation into the bioactivities of isolated Capillarin. Future research should focus on:

-

Isolation and Purification: Obtaining highly purified Capillarin to enable precise pharmacological evaluation.

-

In Vitro and In Vivo Studies: Conducting comprehensive studies to determine the anti-inflammatory, anticancer, hepatoprotective, neuroprotective, and antimicrobial activities of pure Capillarin.

-

Mechanistic Elucidation: Investigating the molecular mechanisms and signaling pathways modulated by Capillarin.

-

Pharmacokinetics and Safety: Establishing the ADME and toxicity profiles of Capillarin.